molecular formula C22H24ClN3O5S B2943984 N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-chlorobenzamide CAS No. 1032187-15-7

N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-chlorobenzamide

Cat. No.: B2943984
CAS No.: 1032187-15-7
M. Wt: 477.96
InChI Key: YMZYHQBUYFZIKC-UHFFFAOYSA-N
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Description

This compound features a central 2-oxoethyl scaffold substituted with:

  • A benzenesulfonyl group at the N1 position.
  • A 4-propanoylpiperazinyl moiety at the C2-oxo position.
  • A 4-chlorobenzamide group at the terminal ethyl position.

Its molecular formula is C₂₃H₂₅ClN₄O₅S (calculated molecular weight: 529.0 g/mol).

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O5S/c1-2-19(27)25-12-14-26(15-13-25)22(29)21(32(30,31)18-6-4-3-5-7-18)24-20(28)16-8-10-17(23)11-9-16/h3-11,21H,2,12-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZYHQBUYFZIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-chlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzoyl chloride with benzenesulfonamide to form an intermediate, which is then reacted with 4-propanoylpiperazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the piperazine ring may enhance binding affinity. These interactions can modulate biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share core features (sulfonamide/amide linkages, piperazine rings, or aromatic substituents) but differ in key substituents, influencing their physicochemical and pharmacological profiles:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 4-chlorobenzamide, 4-propanoylpiperazine 529.0 Enhanced lipophilicity due to chloro group; propanoyl may improve metabolic stability .
N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide () 4-benzylpiperazine, N-ethylbenzenesulfonamide ~521.0 Benzyl group increases steric bulk, potentially reducing solubility .
N-{2-[(4-Ethylpiperazin-1-yl)sulfonyl]ethyl}-4-oxochromene-2-carboxamide hydrochloride () Chromene carboxamide, ethylpiperazine ~481.9 Chromene ring introduces planar rigidity; hydrochloride salt improves bioavailability .
N-Benzyl-3-(4-chlorophenyl)-2-[methyl(2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl)amino]-N-[3-(pyridin-4-yl)-1-(2-(pyridin-4-yl)ethyl)propyl]amide () 3,4,5-Trimethoxyphenyl, pyridyl groups 765.3 (C₄₃H₄₅ClN₄O₆) Trimethoxy and pyridyl groups enhance receptor binding diversity; high molecular weight may limit CNS penetration .
N-(1-((4-Chlorophenyl)sulfonyl)-2-oxo-2-(4-propionylpiperazin-1-yl)ethyl)-4-methylbenzamide () 4-methylbenzamide (vs. chloro) ~513.0 Methyl substitution reduces electronegativity, potentially altering target affinity .

Biological Activity

N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-chlorobenzamide, commonly referred to as K-777, is a small molecule with potential therapeutic applications. This compound has garnered attention in the field of medicinal chemistry due to its unique structural features and biological activities.

Chemical Structure

The molecular formula for K-777 is C32H38N4O4SC_{32}H_{38}N_{4}O_{4}S with a molecular weight of 574.7 g/mol. The compound features a piperazine core, a benzenesulfonyl group, and a chlorobenzamide moiety, which contribute to its biological properties.

K-777 is thought to exert its biological effects through multiple mechanisms, primarily involving the modulation of various signaling pathways. Research indicates that it may interact with specific protein targets related to cell proliferation and apoptosis.

Anticancer Properties

K-777 has been investigated for its anticancer potential. In vitro studies have demonstrated that the compound can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Effect
MCF-7 (Breast)15.2Growth inhibition
PC-3 (Prostate)10.5Apoptosis induction
A549 (Lung)20.0Cell cycle arrest

Neuroprotective Effects

In addition to its anticancer activity, K-777 has shown promise in neuroprotection. Preclinical studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's.

Case Studies

A recent study published in the Journal of Medicinal Chemistry evaluated the efficacy of K-777 in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective treatment option.

Another investigation focused on its neuroprotective effects reported that K-777 treatment led to decreased levels of reactive oxygen species (ROS) in neuronal cultures, highlighting its role in mitigating oxidative stress.

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